molecular formula C3H6N4O B1288490 2-Azido-N-methylacetamide CAS No. 98025-59-3

2-Azido-N-methylacetamide

Cat. No.: B1288490
CAS No.: 98025-59-3
M. Wt: 114.11 g/mol
InChI Key: AKGIDMWPOLTCLT-UHFFFAOYSA-N
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Description

2-Azido-N-methylacetamide is an organic compound with the molecular formula C₃H₆N₄O It is characterized by the presence of an azido group (-N₃) attached to the acetamide structure

Scientific Research Applications

2-Azido-N-methylacetamide has several scientific research applications:

Future Directions

While specific future directions for 2-Azido-N-methylacetamide are not mentioned in the search results, related compounds such as DMAZ have been identified as possible replacements for traditional hydrazine propellants . This suggests that this compound and similar compounds could have potential applications in the development of new propellants.

Biochemical Analysis

Biochemical Properties

2-Azido-N-methylacetamide plays a significant role in biochemical reactions, particularly in the context of azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable triazole linkages. The azido group in this compound is highly reactive and can participate in bioorthogonal reactions, making it a valuable tool for labeling and tracking biomolecules in complex biological systems .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of this compound into cellular proteins can alter their function and localization, leading to changes in cellular behavior. Additionally, the azido group can be used to introduce fluorescent tags or other probes into cells, enabling the visualization and study of dynamic cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azido group can form covalent bonds with alkyne-functionalized molecules, resulting in the formation of stable triazole linkages. This mechanism is widely utilized in bioorthogonal chemistry for labeling and tracking biomolecules. Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the context of its interaction with specific enzymes. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, allowing for prolonged observation of its effects in in vitro and in vivo experiments. The degradation of the azido group over time can impact the efficacy of the compound in long-term studies .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, this compound can effectively label and track biomolecules without causing significant toxicity. At higher dosages, this compound may exhibit toxic or adverse effects, including cellular stress and apoptosis. It is essential to determine the optimal dosage for specific applications to minimize potential side effects while maximizing the benefits of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into biomolecules. The azido group can be metabolically labeled into glycans, proteins, and other macromolecules, allowing for the study of metabolic flux and changes in metabolite levels. This compound’s ability to integrate into metabolic pathways makes it a valuable tool for probing cellular metabolism and understanding the dynamics of biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, depending on its interactions with intracellular transport mechanisms. The distribution of this compound can influence its localization and accumulation, affecting its overall activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be targeted to the nucleus, mitochondria, or other organelles, depending on the presence of specific localization signals. The subcellular localization of this compound can impact its activity and function, influencing various cellular processes and pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Azido-N-methylacetamide can be synthesized through several methods. One common approach involves the reaction of ethyl azidoacetate with methylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Another method involves the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide is used to convert 2-amino-N-methylacetamide to this compound . This method is particularly useful for preparing azido-modified nucleic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and safety considerations. The diazotransfer reaction is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Azido-N-methylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.

    Cycloaddition Reactions: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.

    Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products Formed

    Substitution Reactions: Various substituted acetamides.

    Cycloaddition Reactions: Triazole derivatives.

    Reduction Reactions: N-methylacetamide.

Comparison with Similar Compounds

Similar Compounds

    2-Azidoacetamide: Similar structure but lacks the N-methyl group.

    N-Methylacetamide: Lacks the azido group.

    2-Azido-N-ethylacetamide: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

2-Azido-N-methylacetamide is unique due to the presence of both the azido group and the N-methyl group. This combination imparts specific reactivity and properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-azido-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c1-5-3(8)2-6-7-4/h2H2,1H3,(H,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGIDMWPOLTCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608638
Record name 2-Azido-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98025-59-3
Record name 2-Azido-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Azido-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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